(3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with benzyl, methyl, and pyridinyl groups. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of Substituents: The benzyl, methyl, and pyridinyl groups are introduced through various substitution reactions. For example, benzylation can be performed using benzyl bromide in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the benzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridinyl group or other reducible functionalities using agents like lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Benzyl bromide, methyl iodide, pyridine derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets such as receptors or enzymes. The pyrrolidine ring and its substituents can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can influence various pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid
- (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Uniqueness
(3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct physicochemical properties and biological activities. The presence of the benzyl group, in particular, enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development .
Properties
Molecular Formula |
C18H20N2O2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-4-methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H20N2O2/c1-18(15-8-5-9-19-10-15)13-20(12-16(18)17(21)22)11-14-6-3-2-4-7-14/h2-10,16H,11-13H2,1H3,(H,21,22)/t16-,18-/m0/s1 |
InChI Key |
ZTTZUTWPMFQZGI-WMZOPIPTSA-N |
Isomeric SMILES |
C[C@]1(CN(C[C@H]1C(=O)O)CC2=CC=CC=C2)C3=CN=CC=C3 |
Canonical SMILES |
CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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